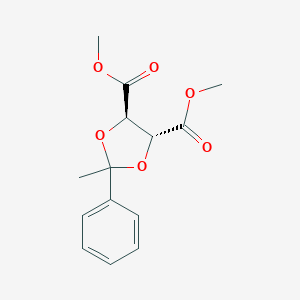

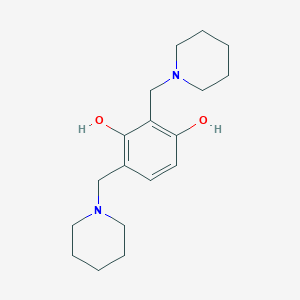

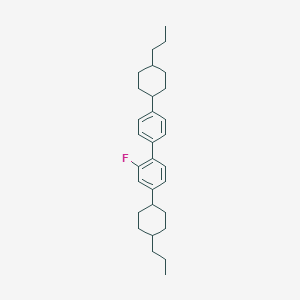

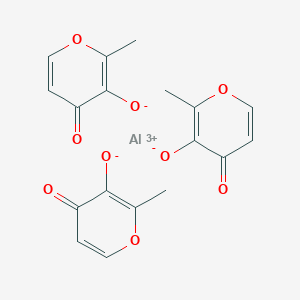

![molecular formula C19H31NOSn B033987 2-(トリブチルスズ)ベンゾ[d]オキサゾール CAS No. 105494-68-6](/img/structure/B33987.png)

2-(トリブチルスズ)ベンゾ[d]オキサゾール

概要

説明

Synthesis Analysis

The synthesis of 2-(Tributylstannyl)benzo[d]oxazole and related compounds often involves strategic routes to incorporate the tributylstannyl group into the benzo[d]oxazole framework. Techniques such as microwave irradiation, click chemistry, and the use of unstable intermediates like lithium thiolate have been employed to achieve efficient synthesis. For instance, ultrafast synthesis approaches have been developed for antimalarial drugs using benzo[d]oxazole-2-thiol and benzhydryl bromide, showcasing the versatility of methods available for synthesizing such compounds (Ramanjaneyulu et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of benzo[d]oxazole derivatives, including 2-(Tributylstannyl)benzo[d]oxazole, often relies on techniques such as 1H NMR, 13C NMR, IR, and mass spectral studies. Single crystal X-ray diffraction studies have been used to confirm the molecular structure of representative compounds, providing insights into the precise arrangement of atoms and the overall geometry of the molecule (Tangellamudi et al., 2018).

Chemical Reactions and Properties

2-(Tributylstannyl)benzo[d]oxazole and its analogs participate in a variety of chemical reactions, including palladium-catalyzed C-H arylation, which allows for further functionalization of the benzo[d]oxazole ring. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential for various applications (Zhu et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Tributylstannyl)benzo[d]oxazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of substitutions on the benzo[d]oxazole ring. For example, modifications like methoxy substitution have been shown to affect the morphology of aggregates formed by these compounds, which is relevant for their application in material science and optoelectronics (Torres et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(Tributylstannyl)benzo[d]oxazole, such as reactivity, stability, and interaction with other molecules, are critical for its use in synthetic chemistry and potential pharmacological applications. Studies have shown that these compounds can undergo various reactions, offering pathways to synthesize novel derivatives with desired biological or physical properties. For instance, the thermal reaction of alpha-azido esters with tributyltin hydride has been explored to produce cyclized triazole derivatives, highlighting the compound's versatility in chemical transformations (Benati et al., 2005).

科学的研究の応用

有機合成

2-(トリブチルスズ)ベンゾ[d]オキサゾール: は、特にベンゾオキサゾール誘導体の構築における、汎用性の高い試薬です。これらの誘導体は、生物学的および薬理学的特性を持つため、複雑な分子の合成において重要な中間体となります。この化合物中のトリブチルスズ基は、有機分子における炭素-炭素結合の生成に不可欠な、スチールカップリング反応のためのスタンナン源として機能します .

医薬品化学

医薬品化学において、ベンゾオキサゾール誘導体は、抗菌、抗真菌、抗癌、および抗炎症効果を含む、さまざまな生物学的活性を示します。2-(トリブチルスズ)部分は、ベンゾオキサゾールに修飾を導入するために使用でき、生物学的標的との相互作用を高め、薬物様特性を向上させます .

材料科学

この化合物は、材料の物理的特性を修飾する能力があるため、材料科学において用途が見出されています。たとえば、フレキシブルエレクトロニクスやオプトエレクトロニクスデバイスの開発に不可欠な、特定の電子特性を持つ有機半導体の合成に使用できます .

触媒

2-(トリブチルスズ)ベンゾ[d]オキサゾール: は、さまざまな化学反応で配位子または触媒として作用できます。その独特の構造により、遷移状態や中間体を安定化させることができ、触媒プロセスを効率的かつ選択的にします .

環境化学

この化合物は、さまざまな化学反応を起こすことができるため、有害物質の解毒のための環境化学において価値があります。汚染物質を分解または変換して、より害のない形態にする化合物の合成に使用できます .

ナノテクノロジー

ナノテクノロジーにおいて、2-(トリブチルスズ)ベンゾ[d]オキサゾールは、特定の特性を持つナノスケール材料を作成するために使用できます。これらの材料は、ドラッグデリバリー、センシング、およびイメージングなどの分野で潜在的な用途があります .

分析化学

この化合物は、センサーやインジケーターの一部になることができ、分析化学でも役立ちます。その化学構造により、さまざまな分析対象物に対する感度が高く選択的な検出方法の開発が可能になります .

高分子化学

最後に、2-(トリブチルスズ)ベンゾ[d]オキサゾールは、高分子化学において、特定の機能を持つポリマーの合成に使用されます。これらのポリマーは、コーティング、接着剤など、生体医学から工業用まで、さまざまな用途を持つ可能性があります .

Safety and Hazards

特性

IUPAC Name |

1,3-benzoxazol-2-yl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRSGOBSSXLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396127 | |

| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105494-68-6 | |

| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

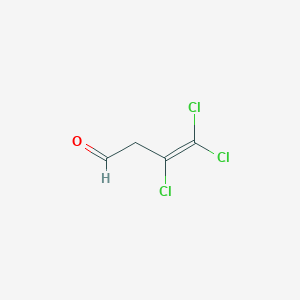

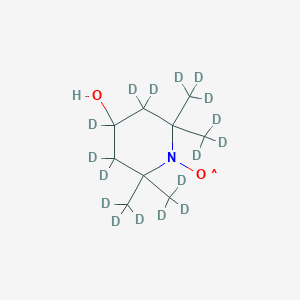

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)